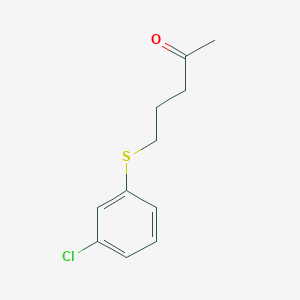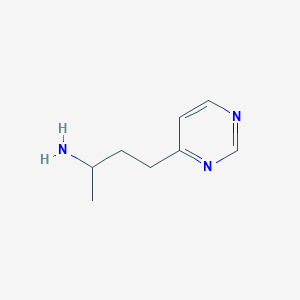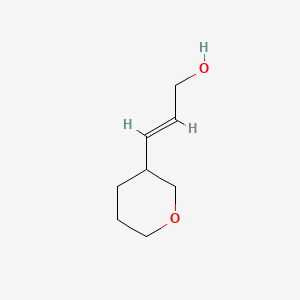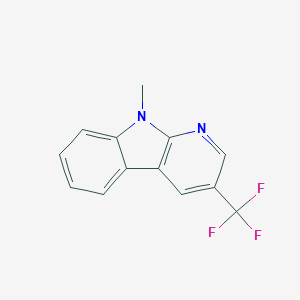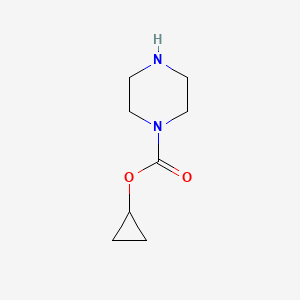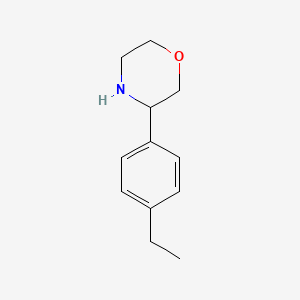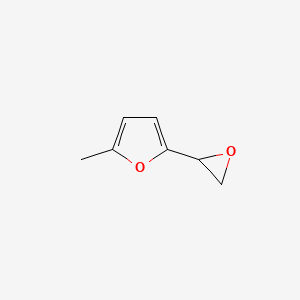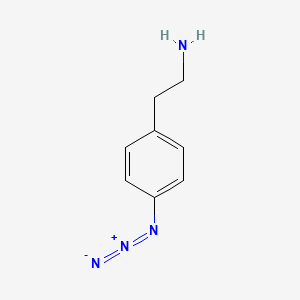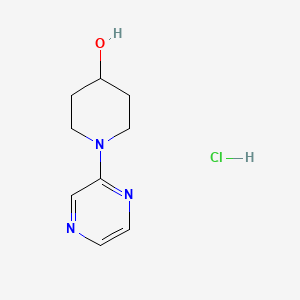
2-(Bromomethyl)-4-(tert-butyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-(tert-butyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and a tert-butyl group attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(tert-butyl)pyridine typically involves the bromination of 4-(tert-butyl)pyridine. One common method is the reaction of 4-(tert-butyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-(tert-butyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the methyl derivative of the original compound.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-(tert-butyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-(tert-butyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparación Con Compuestos Similares
2-(Bromomethyl)-4-(tert-butyl)pyridine can be compared with other bromomethyl-substituted pyridines and tert-butyl-substituted pyridines:
2-(Bromomethyl)pyridine: Lacks the tert-butyl group, making it more reactive but less selective.
4-(tert-butyl)pyridine: Lacks the bromomethyl group, making it less reactive but more stable.
2-(Chloromethyl)-4-(tert-butyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and selectivity.
The uniqueness of this compound lies in the combination of the bromomethyl and tert-butyl groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-tert-butylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7H2,1-3H3 |
Clave InChI |
BRJJROHWNYFRJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



